molecular formula C21H28N2O3S B11652233 1-(2-Methoxyphenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine

1-(2-Methoxyphenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine

Cat. No.: B11652233
M. Wt: 388.5 g/mol
InChI Key: IOJKUSHDLPUJOT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a tetramethylbenzenesulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. For example, 2-methoxyphenyl chloride can react with piperazine in the presence of a base such as sodium hydride.

    Sulfonylation: The final step involves the introduction of the tetramethylbenzenesulfonyl group. This can be achieved by reacting the intermediate compound with tetramethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the methoxyphenyl group.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the methoxyphenyl group.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the tetramethylbenzenesulfonyl group.

    4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine: Lacks the methoxyphenyl group.

    1-(2-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine: Substitutes the methoxy group with a chlorine atom.

Uniqueness

1-(2-Methoxyphenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is unique due to the combination of the methoxyphenyl and tetramethylbenzenesulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C21H28N2O3S/c1-15-14-16(2)18(4)21(17(15)3)27(24,25)23-12-10-22(11-13-23)19-8-6-7-9-20(19)26-5/h6-9,14H,10-13H2,1-5H3

InChI Key

IOJKUSHDLPUJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C)C

Origin of Product

United States

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